2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two methoxy-substituted phenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3,5-dimethoxyaniline.
Formation of Schiff Base: The 3,4-dimethoxybenzaldehyde reacts with 3,5-dimethoxyaniline in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and properties.
3,5-Dimethoxyphenylacetic Acid: Contains the 3,5-dimethoxyphenyl group but has a different functional group (carboxylic acid instead of acetamide).
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of both 3,4-dimethoxyphenyl and 3,5-dimethoxyphenyl groups attached to an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-9-13(10-15(11-14)22-2)19-18(20)8-12-5-6-16(23-3)17(7-12)24-4/h5-7,9-11H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFPOFAQGCZHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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